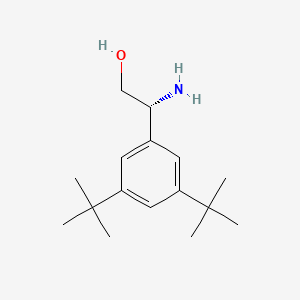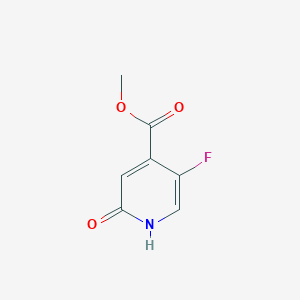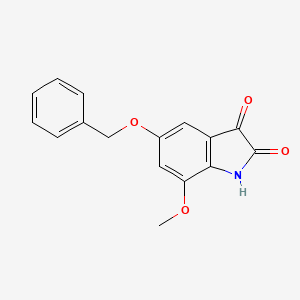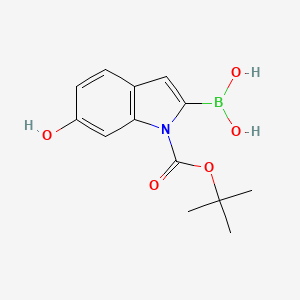
1,2-Dibromocyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromocyclopropane is an organic compound with the molecular formula C₃H₄Br₂. It is a cyclopropane derivative where two bromine atoms are attached to adjacent carbon atoms in the three-membered ring. This compound is of interest due to its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dibromocyclopropane can be synthesized through the dibromination of cyclopropane. This process involves the addition of bromine to cyclopropane under controlled conditions. The reaction typically proceeds as follows:
- Cyclopropane + Bromine → this compound
The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow process. This method involves the use of phase-transfer catalysis to enhance the reaction rate and yield. The process is optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions: 1,2-Dibromocyclopropane undergoes various chemical reactions, including:
- Substitution Reactions : The bromine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
- Elimination Reactions : The compound can undergo dehydrohalogenation to form cyclopropene derivatives.
- Reduction Reactions : Reduction of this compound can yield cyclopropane or other partially reduced products.
- Substitution : Sodium hydroxide or potassium tert-butoxide in an aprotic solvent.
- Elimination : Strong bases like sodium amide in liquid ammonia.
- Reduction : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
- Substitution : Cyclopropanol, cyclopropylamine.
- Elimination : Cyclopropene.
- Reduction : Cyclopropane.
科学的研究の応用
1,2-Dibromocyclopropane is used in various scientific research applications:
- Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
- Material Science : The compound is used in the development of novel polymers and materials with unique properties.
- Biological Studies : It is used to study the effects of halogenated compounds on biological systems and their potential as bioactive agents.
- Medicinal Chemistry : Research into its derivatives has shown potential for developing new therapeutic agents.
作用機序
The mechanism of action of 1,2-dibromocyclopropane involves its ability to undergo nucleophilic substitution and elimination reactions. The presence of two bromine atoms makes the compound highly reactive towards nucleophiles, leading to the formation of various substituted cyclopropane derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions used.
類似化合物との比較
Similar Compounds:
- 1,2-Dibromocyclopentane : Similar in structure but with a five-membered ring.
- 1,1-Dibromocyclopropane : Differing in the position of bromine atoms.
- 1,2-Dichlorocyclopropane : Similar reactivity but with chlorine atoms instead of bromine.
Uniqueness: 1,2-Dibromocyclopropane is unique due to its high reactivity and the ability to form a wide range of derivatives through substitution and elimination reactions. Its three-membered ring structure also imparts significant ring strain, making it more reactive compared to its larger ring analogs.
特性
CAS番号 |
19533-50-7 |
|---|---|
分子式 |
C3H4Br2 |
分子量 |
199.87 g/mol |
IUPAC名 |
1,2-dibromocyclopropane |
InChI |
InChI=1S/C3H4Br2/c4-2-1-3(2)5/h2-3H,1H2 |
InChIキー |
SRTPQRFGGDGJBV-UHFFFAOYSA-N |
正規SMILES |
C1C(C1Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cis-3-azabicyclo[3,3,0]oct-2-ene](/img/structure/B15052026.png)
![[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B15052029.png)









![3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B15052105.png)
![((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B15052112.png)
